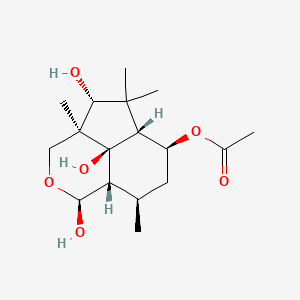
7-Hydroxydihydrobotrydial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7-Hydroxydihydrobotrydial involves the cultivation of the ascomycete Daldinia concentrica under specific conditions. The OSMAC (One Strain-Many Compounds) approach is often employed, where variations in cultivation parameters such as culture vessel, media composition, and addition of enzyme inhibitors can induce the production of this compound . The compound can be isolated from the culture broth extract using techniques like TLC and HPLC .
Análisis De Reacciones Químicas
7-Hydroxydihydrobotrydial undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Aplicaciones Científicas De Investigación
7-Hydroxydihydrobotrydial has several applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene biosynthesis and for developing synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 7-Hydroxydihydrobotrydial involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in microbial growth .
Comparación Con Compuestos Similares
7-Hydroxydihydrobotrydial can be compared with other botryane sesquiterpenoids such as:
- Methyl-7a-acetoxydeacetylbotryoloate
- 7a-acetoxydeacetylbotryenedial
- 7a-hydroxybotryenalol These compounds share a similar botryane carbon skeleton but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific hydroxylation pattern, which may contribute to its distinct biological properties.
Propiedades
Fórmula molecular |
C17H28O6 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
[(1R,3R,4S,7S,8S,9R,11S,12S)-3,7,12-trihydroxy-2,2,4,9-tetramethyl-6-oxatricyclo[6.3.1.04,12]dodecan-11-yl] acetate |
InChI |
InChI=1S/C17H28O6/c1-8-6-10(23-9(2)18)12-15(3,4)14(20)16(5)7-22-13(19)11(8)17(12,16)21/h8,10-14,19-21H,6-7H2,1-5H3/t8-,10+,11-,12+,13+,14-,16+,17-/m1/s1 |
Clave InChI |
QFIZHIXXEOCVCR-QKWFZOGPSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@@H]2[C@@]3([C@H]1[C@H](OC[C@]3([C@@H](C2(C)C)O)C)O)O)OC(=O)C |
SMILES canónico |
CC1CC(C2C(C(C3(C2(C1C(OC3)O)O)C)O)(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



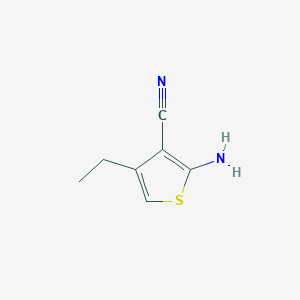
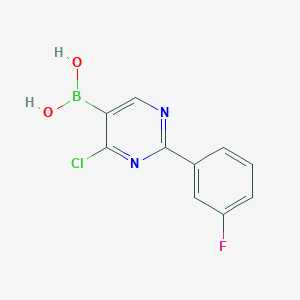
![(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)](/img/structure/B14090771.png)
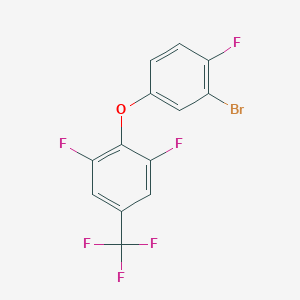

![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14090788.png)
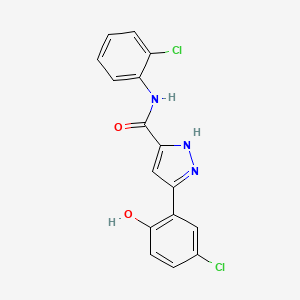

![1-(3-Chlorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090820.png)
![4-(3,4-dichlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14090827.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090835.png)
![2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B14090846.png)
![5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090849.png)
